Cas no 190654-80-9 (2,6-dichloro-7-ethyl-7H-Purine)

2,6-dichloro-7-ethyl-7H-Purine 化学的及び物理的性質
名前と識別子
-
- 2,6-dichloro-7-ethyl-7H-Purine
- 2,6-dichloro-7-ethylpurine
- Z1269180671
- GS4194
- OXRKNOIREWJPSD-UHFFFAOYSA-N
- DB-329691
- EN300-7542670
- SCHEMBL183206
- 190654-80-9
-
- インチ: InChI=1S/C7H6Cl2N4/c1-2-13-3-10-6-4(13)5(8)11-7(9)12-6/h3H,2H2,1H3
- InChIKey: OXRKNOIREWJPSD-UHFFFAOYSA-N
- ほほえんだ: CCN1C=NC2=C1C(=NC(=N2)Cl)Cl
計算された属性
- せいみつぶんしりょう: 215.9969516g/mol
- どういたいしつりょう: 215.9969516g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2,6-dichloro-7-ethyl-7H-Purine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7542670-0.25g |
2,6-dichloro-7-ethyl-7H-purine |
190654-80-9 | 95% | 0.25g |
$315.0 | 2024-05-23 | |
Enamine | EN300-7542670-1.0g |
2,6-dichloro-7-ethyl-7H-purine |
190654-80-9 | 95% | 1.0g |
$642.0 | 2024-05-23 | |
Ambeed | A632038-100mg |
2,6-Dichloro-7-ethyl-7H-purine |
190654-80-9 | 97% | 100mg |
$80.0 | 2024-07-28 | |
Enamine | EN300-7542670-0.05g |
2,6-dichloro-7-ethyl-7H-purine |
190654-80-9 | 95% | 0.05g |
$149.0 | 2024-05-23 | |
Enamine | EN300-7542670-10.0g |
2,6-dichloro-7-ethyl-7H-purine |
190654-80-9 | 95% | 10.0g |
$2762.0 | 2024-05-23 | |
1PlusChem | 1P024HF0-100mg |
2,6-DICHLORO-7-ETHYL-7H-PURINE |
190654-80-9 | 97% | 100mg |
$80.00 | 2024-06-17 | |
1PlusChem | 1P024HF0-1g |
2,6-DICHLORO-7-ETHYL-7H-PURINE |
190654-80-9 | 97% | 1g |
$367.00 | 2024-06-17 | |
1PlusChem | 1P024HF0-250mg |
2,6-DICHLORO-7-ETHYL-7H-PURINE |
190654-80-9 | 97% | 250mg |
$136.00 | 2024-06-17 | |
Aaron | AR024HNC-100mg |
2,6-Dichloro-7-ethyl-7H-purine |
190654-80-9 | 97% | 100mg |
$87.00 | 2025-02-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196870A-100mg |
2,6-dichloro-7-ethyl-7H-Purine |
190654-80-9 | 0.97 | 100mg |
¥981.0 | 2024-07-24 |
2,6-dichloro-7-ethyl-7H-Purine 関連文献
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
2,6-dichloro-7-ethyl-7H-Purineに関する追加情報
Recent Advances in the Study of 2,6-Dichloro-7-ethyl-7H-Purine (CAS: 190654-80-9) in Chemical Biology and Pharmaceutical Research
The compound 2,6-dichloro-7-ethyl-7H-purine (CAS: 190654-80-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This purine derivative has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and as a scaffold for novel drug candidates. Recent studies have focused on its unique chemical properties, biological activities, and potential modifications to enhance its pharmacological profile.
Structural analysis reveals that the presence of both chlorine atoms at positions 2 and 6, along with the ethyl group at position 7, contributes to the compound's distinctive reactivity and binding characteristics. Researchers have utilized this scaffold to develop selective inhibitors targeting specific protein kinases involved in cancer progression and inflammatory diseases. The compound's ability to form stable hydrogen bonds with key amino acid residues in kinase active sites makes it particularly valuable for structure-based drug design.
Recent synthetic approaches to 2,6-dichloro-7-ethyl-7H-purine have focused on optimizing yield and purity while developing more environmentally friendly protocols. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic route with 85% overall yield, employing microwave-assisted synthesis to reduce reaction times significantly. This advancement has facilitated larger-scale production for preclinical studies.
In pharmacological evaluations, derivatives of 2,6-dichloro-7-ethyl-7H-purine have shown potent inhibitory activity against several disease-relevant kinases, with IC50 values in the low nanomolar range for specific targets. Particularly noteworthy is its activity against JAK family kinases, suggesting potential applications in autoimmune disorders and hematological malignancies. Current research is exploring structure-activity relationships to improve selectivity and reduce off-target effects.
Metabolic stability studies have revealed that the 7-ethyl substitution enhances resistance to hepatic metabolism compared to analogous methyl-substituted compounds. This property, combined with favorable pharmacokinetic parameters observed in rodent models, positions this scaffold as a promising candidate for further drug development. Ongoing research is investigating prodrug strategies to optimize oral bioavailability.
The compound's potential extends beyond kinase inhibition, with recent investigations exploring its utility as a building block for fluorescent probes and as a ligand for metal-catalyzed reactions in chemical biology. These diverse applications highlight the versatility of the 2,6-dichloro-7-ethyl-7H-purine scaffold in both therapeutic and diagnostic development.
Future research directions include comprehensive toxicological profiling, formulation optimization, and the development of more potent and selective analogs through computational chemistry approaches. The growing body of research on this compound suggests it will continue to be an important tool in medicinal chemistry and chemical biology research in the coming years.
190654-80-9 (2,6-dichloro-7-ethyl-7H-Purine) 関連製品
- 1807109-35-8(Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-)
- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)
- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)
- 2228373-07-5(methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate)
- 176244-21-6(5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One)
- 1261756-13-1(3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)
- 2228808-20-4(3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol)
- 72224-26-1(BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER)
- 1805687-90-4(3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one)
- 2166848-88-8(Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate)
